Polymyxin B1 Isoleucine (sulfate)

Description

Molecular Formula and Weight Analysis

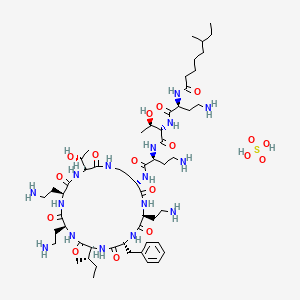

Polymyxin B1 isoleucine (sulfate) possesses the molecular formula C₅₆H₁₀₀N₁₆O₁₇S , with a calculated molecular weight of 1,301.6 g/mol . The sulfate counterion contributes to this formula, as evidenced by the inclusion of sulfur (S) and additional oxygen atoms compared to the non-sulfated form. The parent compound, polymyxin B1 isoleucine, has a molecular formula of C₅₆H₉₈N₁₆O₁₃ , with the sulfate group (H₂SO₄) accounting for the remaining mass differential.

Table 1: Molecular Characteristics of Polymyxin B1 Isoleucine (Sulfate)

| Property | Value |

|---|---|

| Molecular Formula | C₅₆H₁₀₀N₁₆O₁₇S |

| Molecular Weight | 1,301.6 g/mol |

| Parent Compound Formula | C₅₆H₉₈N₁₆O₁₃ |

| Sulfate Contribution | H₂SO₄ (98.08 g/mol) |

The structural complexity arises from its cyclic heptapeptide core, a linear tripeptide side chain, and a fatty acyl moiety (6-methyloctanoic acid). The sulfate ion interacts electrostatically with cationic residues in the molecule, stabilizing the salt form.

Stereochemical Configuration and Isomeric Differentiation

The stereochemistry of polymyxin B1 isoleucine (sulfate) is critical to its biological activity. Key stereochemical features include:

- L-Isoleucine at position 7, replacing L-leucine found in standard polymyxin B1.

- L-2,4-Diaminobutyric acid (L-Dab) residues, which contribute to the molecule’s cationic charge.

- D-Phenylalanine at position 6, a D-configured amino acid essential for maintaining the cyclic structure.

The substitution of isoleucine introduces a β-branched side chain (Cβ-methyl group) at position 7, altering the spatial orientation of the cyclic heptapeptide ring compared to leucine-containing variants. This modification impacts hydrophobic interactions within bacterial membranes but does not disrupt the overall macrocyclic architecture.

Isomeric Differentiation :

Polymyxin B1 isoleucine (sulfate) is isomeric with polymyxin B1-1, which shares the same amino acid sequence except for the leucine/isoleucine substitution. The structural distinction arises from the biosynthesis pathway, where the non-ribosomal peptide synthetase (NRPS) module at position 7 exhibits substrate flexibility between L-leucine and L-isoleucine.

Sulfate Counterion Interactions and Salt Formation Mechanisms

The sulfate counterion in polymyxin B1 isoleucine (sulfate) forms ionic bonds with protonated amino groups of L-Dab residues. This interaction is facilitated by:

- Electrostatic Attraction : The polycationic peptide (net charge +5 at physiological pH) attracts the divalent sulfate anion (SO₄²⁻).

- Solubility Enhancement : Sulfate salt formation increases aqueous solubility (0.3 mg/mL in PBS pH 7.2), critical for pharmaceutical formulations.

Salt Formation Mechanism :

During purification, the free base (polymyxin B1 isoleucine) is treated with sulfuric acid under controlled pH conditions. Protonation of the ε-amino groups on L-Dab residues enables ionic pairing with sulfate ions, precipitating the compound as a stable salt.

Structural Impact of Sulfation :

Comparative Structural Analysis with Polymyxin B Variants

Polymyxin B1 isoleucine (sulfate) differs from other polymyxin B analogs in three primary aspects:

Table 2: Structural Comparison of Polymyxin B Variants

| Feature | Polymyxin B1 | Polymyxin B1-Isoleucine | Polymyxin B2 |

|---|---|---|---|

| Position 7 Amino Acid | L-Leucine | L-Isoleucine | L-Leucine |

| Fatty Acyl Chain | 6-Methyloctanoyl | 6-Methyloctanoyl | 6-Methylheptanoyl |

| Molecular Weight | 1,303.6 g/mol | 1,301.6 g/mol | 1,289.5 g/mol |

| Sulfate Interaction | Present | Present | Present |

Key structural distinctions:

- Amino Acid Substitution : The L-isoleucine at position 7 introduces a stereochemical shift in the cyclic heptapeptide ring, reducing conformational flexibility compared to L-leucine.

- Fatty Acyl Homology : Shares the 6-methyloctanoyl group with polymyxin B1, differing from B2’s shorter 6-methylheptanoyl chain.

- Charge Distribution : Identical L-Dab content (six residues) across all variants ensures consistent cationic charge density.

The structural variability among polymyxin B analogs primarily influences their hydrophobic interactions with bacterial membranes, though all retain potent activity against Gram-negative pathogens.

Properties

Molecular Formula |

C56H100N16O17S |

|---|---|

Molecular Weight |

1301.6 g/mol |

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

InChI |

InChI=1S/C56H98N16O13.H2O4S/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79;1-5(2,3)4/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80);(H2,1,2,3,4)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-;/m0./s1 |

InChI Key |

CTVJDEFGPKKPRM-QSEPSDMCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN.OS(=O)(=O)O |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Inoculum Preparation and Fermentation Conditions

Inoculum development occurs in two stages: primary cultivation on slant agar with soya flour-based media (68–72 hours at 28°C) followed by vegetative growth in liquid media. The vegetative inoculum (4% v/v) is transferred to production fermenters, where conditions are tightly controlled:

-

Temperature : 28°C

-

Aeration : 0.5–0.8 vvm (volume per volume per minute)

Glucose feeding initiates at 22 hours to sustain concentrations between 1.5–2.5 g/L, preventing carbon starvation. Concurrent ammonium sulfate supplementation maintains ammonia ions at 0.3–0.5 g/L, optimizing amino acid incorporation into the polymyxin structure. Under these conditions, Bacillus polymyxa achieves yields of 2.3–2.8 g polymyxin B per liter of broth after 44–54 hours.

Purification of Polymyxin B1 Isoleucine from Fermentation Broth

Polymyxin B1 isoleucine constitutes approximately 10–20% of the total polymyxin B complex, necessitating precise separation from analogues such as B2, B3, and Ile-B1. Post-fermentation, the broth is filtrated to remove biomass, and the supernatant undergoes acid precipitation at pH 2.0–3.0 to isolate crude polymyxin. Further purification employs reverse-phase high-performance liquid chromatography (RP-HPLC), leveraging differences in hydrophobicity among components.

Chromatographic Separation

A study evaluating polymyxin B components reported that B1 and Ile-B1 exhibit distinct retention times due to variations in fatty acid side chains. Using a C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid, B1 isoleucine is eluted at 22–24 minutes, achieving >95% purity. Critical parameters include:

Crystallization of Polymyxin B1 Isoleucine Sulfate

Crystallization is the final step to obtain the sulfate salt form. A patent detailing anhydrate crystal formation describes dissolving purified polymyxin B1 in water to create a saturated solution, followed by dropwise addition of organic solvents such as n-butanol or isopropanol (0.5–20 volumes) at 0–60°C. The mixture is stirred for 60 minutes to induce precipitation, after which the crystals are vacuum-dried for 8 hours.

Table 1: Crystallization Efficiency with Different Solvents

| Solvent | Yield (%) | Purity (%) | Crystal Form |

|---|---|---|---|

| n-Butanol | 78 | 98.5 | Anhydrate α-form |

| Isopropanol | 82 | 97.8 | Anhydrate β-form |

| 2-Butanol | 75 | 96.2 | Hydrate |

Data adapted from demonstrates that isopropanol yields the highest recovery (82%) with minimal hydrate formation, making it optimal for industrial applications.

Analytical Validation of Polymyxin B1 Isoleucine (Sulfate)

Quality assessment involves broth microdilution (BMD) assays to confirm antimicrobial potency and high-resolution mass spectrometry (HRMS) for structural verification. For instance, BMD tests against Pseudomonas aeruginosa ATCC 27853 revealed a minimum inhibitory concentration (MIC) of 0.5 μg/mL for polymyxin B1 isoleucine, comparable to the parent compound. HRMS analysis further confirmed the molecular formula , matching the theoretical mass of 1299.7 Da.

Comparative Analysis of Preparation Methodologies

Fermentation vs. Semi-Synthesis

While fermentation remains the predominant method, semi-synthetic approaches have been explored to reduce toxicity. A study synthesized polymyxin analogues by coupling lipidated cysteine building blocks to PMBN (polymyxin B nonapeptide), achieving a 2.4-fold reduction in renal cell toxicity. However, the complexity of introducing isoleucine residues via solid-phase peptide synthesis limits scalability compared to microbial production.

Chemical Reactions Analysis

Types of Reactions

Polymyxin B1 Isoleucine (sulfate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the peptide structure, potentially altering its biological activity.

Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Polymyxin B1 Isoleucine, as well as substituted analogs with modified biological activities .

Scientific Research Applications

Polymyxin B1 Isoleucine (sulfate) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in research on bacterial membrane interactions and resistance mechanisms.

Medicine: Investigated for its efficacy against multidrug-resistant bacterial infections and its pharmacokinetic properties.

Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

Polymyxin B1 Isoleucine (sulfate) exerts its antibacterial effects by binding to the phosphate groups on the lipopolysaccharides of Gram-negative bacterial cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of cellular contents, ultimately causing bacterial cell death. The compound targets both the inner and outer membranes of bacteria, making it highly effective against Gram-negative pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Polymyxins share a conserved heptapeptide ring and a tripeptide side chain but differ in amino acid residues and fatty acid groups:

Pharmacokinetic and Efficacy Profiles

*MIC90: Minimum inhibitory concentration for 90% of isolates.

Mechanistic Insights

- PMB1-Isoleucine vs. PMB1-Ile’s isoleucine modification may enhance membrane penetration but requires further validation.

- Colistin Sulfate vs. PMB : The D-leucine substitution in colistin reduces skin hyperpigmentation side effects but may weaken LPS binding affinity compared to PMB .

Clinical and Preclinical Data

- PMB Sulfate :

- Colistimethate: Ineffective in neutralizing endotoxin in animal models, even at non-toxic doses . Requires dose adjustment for renal impairment due to cumulative toxicity .

Key Research Findings

Q & A

Q. What is the primary mechanism of action of Polymyxin B1 Isoleucine (sulfate) against Gram-negative bacteria?

Polymyxin B1 Isoleucine (sulfate) exerts its bactericidal effect by binding to the lipopolysaccharide (LPS) layer of Gram-negative bacterial membranes via electrostatic interactions between its positively charged amino groups and negatively charged phosphate groups in LPS. This disrupts membrane integrity, leading to increased permeability, leakage of cytoplasmic contents, and cell death. Experimental validation often employs techniques like fluorescence spectroscopy to monitor membrane disruption and electron microscopy to visualize structural changes .

Q. What standard assays are used to evaluate the minimum inhibitory concentration (MIC) of Polymyxin B1 derivatives?

Broth microdilution assays, as per CLSI guidelines, are the gold standard for MIC determination. Key considerations include using cation-adjusted Mueller-Hinton broth to account for divalent cation interference with polymyxin activity. Researchers must also standardize bacterial inoculum density (e.g., 5 × 10⁵ CFU/mL) and include quality control strains like Pseudomonas aeruginosa ATCC 27853 to ensure reproducibility .

Q. How should researchers document the synthesis and characterization of novel Polymyxin B1 analogs for reproducibility?

Detailed protocols must include:

- Synthesis : Reaction conditions (temperature, pH, solvent systems), purification methods (e.g., HPLC gradients), and yield.

- Characterization : Mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and high-resolution liquid chromatography (HPLC) for purity (>95%). Cross-referencing with established literature and depositing raw data in repositories like Zenodo enhances transparency .

Advanced Research Questions

Q. How can the PICOT framework guide the design of a study on Polymyxin B1’s efficacy in combination therapies?

- Population : Patients with carbapenem-resistant Enterobacteriaceae (CRE) infections.

- Intervention : Intravenous Polymyxin B1 Isoleucine (sulfate) + meropenem.

- Comparison : Polymyxin B1 monotherapy.

- Outcome : Microbial eradication rate at 72 hours.

- Time : 14-day follow-up for clinical resolution. This framework ensures alignment with clinical relevance and facilitates meta-analysis by standardizing endpoints .

Q. What advanced techniques resolve contradictions in studies on Polymyxin B1’s synergy with other antibiotics?

Discrepancies in synergy data (e.g., conflicting fractional inhibitory concentration indices) can be addressed via:

- Time-kill assays : To assess bactericidal synergy over 24 hours.

- Chequerboard assays with statistical validation : Using Bliss independence or Loewe additivity models to quantify interactions.

- Mechanistic studies : Isothermal titration calorimetry (ITC) to evaluate binding competition between Polymyxin B1 and β-lactams for LPS targets .

Q. How can researchers systematically review literature on Polymyxin B1’s nephrotoxicity across preclinical models?

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., ("Polymyxin B1" OR "Polymyxin sulfate") AND ("nephrotoxicity" OR "acute kidney injury") AND ("rodent" OR "in vitro")).

- Data extraction : Tabulate species-specific differences in pharmacokinetics (e.g., protein binding in rats vs. humans) and histopathological scoring criteria.

- Bias mitigation : Apply SYRCLE’s risk-of-bias tool for animal studies to assess confounding factors like sample size and blinding .

Q. What methodologies quantify Polymyxin B1’s interaction with bacterial membranes at the molecular level?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics between Polymyxin B1 and purified LPS.

- Molecular dynamics (MD) simulations : Models lipid bilayer disruption using software like GROMACS.

- Atomic force microscopy (AFM) : Visualizes nanoscale membrane roughness changes in treated bacteria .

Q. How do researchers address ethical considerations in animal studies evaluating Polymyxin B1 toxicity?

- 3Rs compliance : Replace invasive procedures with in vitro models (e.g., renal proximal tubule cells) where possible.

- Dose justification : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to minimize animal numbers while maintaining statistical power.

- Endpoint criteria : Predefine humane endpoints (e.g., ≥20% weight loss) and obtain IACUC approval prior to experimentation .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing heteroresistance to Polymyxin B1 in bacterial populations?

- Population analysis profiling (PAP) : Plotting bacterial survival rates against a polymyxin concentration gradient.

- Stochastic modeling : Using tools like R’s mclust package to identify subpopulations with differential susceptibility.

- Whole-genome sequencing (WGS) : Correlating genetic mutations (e.g., pmrA/B modifications) with resistance phenotypes .

Q. How should researchers validate computational predictions of Polymyxin B1’s binding affinity to LPS variants?

Combine in silico docking (e.g., AutoDock Vina) with experimental validation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.